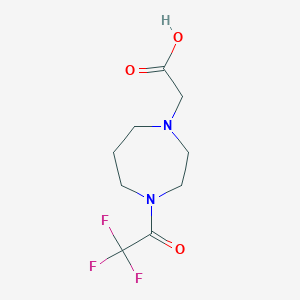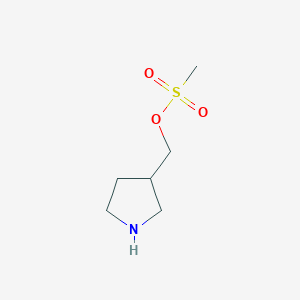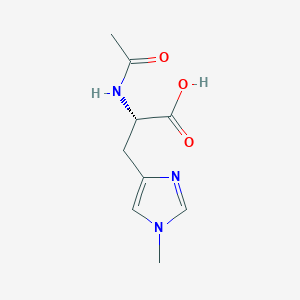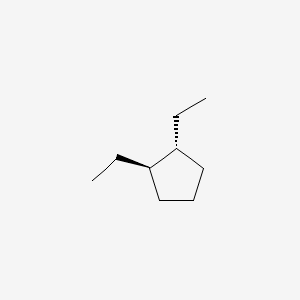
2-(4-(2,2,2-Trifluoroacetyl)-1,4-diazepan-1-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-(2,2,2-Trifluoroacetyl)-1,4-diazepan-1-yl)acetic acid is a compound that features a trifluoroacetyl group attached to a diazepane ring, which is further connected to an acetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(2,2,2-Trifluoroacetyl)-1,4-diazepan-1-yl)acetic acid typically involves the reaction of 1,4-diazepane with trifluoroacetic anhydride to introduce the trifluoroacetyl group. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride. The resulting intermediate is then reacted with bromoacetic acid to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-(4-(2,2,2-Trifluoroacetyl)-1,4-diazepan-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the trifluoroacetyl group or reduce other functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoroacetyl group or other substituents are replaced by different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学的研究の応用
2-(4-(2,2,2-Trifluoroacetyl)-1,4-diazepan-1-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2-(4-(2,2,2-Trifluoroacetyl)-1,4-diazepan-1-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroacetyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to desired biological effects. The diazepane ring provides structural rigidity and influences the compound’s overall conformation.
類似化合物との比較
Similar Compounds
Trifluoroacetic acid: A simpler compound with a trifluoroacetyl group, used in various chemical reactions and as a solvent.
Trifluoroacetic anhydride: An anhydride form used in acylation reactions and as a dehydrating agent.
1,4-Diazepane: The parent compound of the diazepane ring, used in the synthesis of various pharmaceuticals and agrochemicals.
Uniqueness
2-(4-(2,2,2-Trifluoroacetyl)-1,4-diazepan-1-yl)acetic acid is unique due to the combination of the trifluoroacetyl group and the diazepane ring, which imparts distinct chemical and biological properties. This combination allows for specific interactions with molecular targets and provides versatility in synthetic applications.
特性
分子式 |
C9H13F3N2O3 |
|---|---|
分子量 |
254.21 g/mol |
IUPAC名 |
2-[4-(2,2,2-trifluoroacetyl)-1,4-diazepan-1-yl]acetic acid |
InChI |
InChI=1S/C9H13F3N2O3/c10-9(11,12)8(17)14-3-1-2-13(4-5-14)6-7(15)16/h1-6H2,(H,15,16) |
InChIキー |
JLIHAABXACQEJO-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN(C1)C(=O)C(F)(F)F)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(Prop-2-yn-1-yl)amino]propan-1-ol](/img/structure/B13496958.png)
![7-Bromo-2,3-dihydro-pyrido[3,4-b][1,4]oxazine-1-carboxylic acid benzyl ester](/img/structure/B13496959.png)



![3-(Methoxycarbonyl)spiro[3.4]octane-1-carboxylic acid](/img/structure/B13496972.png)

![Benzyl exo-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13497000.png)


![tert-butyl 2-(cyclopropylmethyl)-3-iodo-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B13497014.png)
![1-[3-(morpholin-4-yl)propyl]-1H-pyrazol-5-amine](/img/structure/B13497016.png)
![4-[(Dimethylamino)methyl]cyclohexan-1-one hydrochloride](/img/structure/B13497023.png)
![N-[3-(1H-indol-3-yl)propyl]-5-[(phenylcarbamoyl)amino]pyridine-2-carboxamide](/img/structure/B13497028.png)
